But-3-ynal (CAS: 52844-23-2), also known as homopropargyl aldehyde, is a highly reactive, bifunctional C4 building block featuring a terminal alkyne and an aldehyde group separated by a single methylene spacer. As a non-conjugated homopropargyl system, it serves as a critical precursor in the synthesis of complex heterocycles, transition-metal catalyzed cycloadditions, and advanced materials. Its decoupled structure allows for orthogonal reactivity at both functional sites, making it highly valuable for sequential synthetic workflows such as click chemistry paired with reductive amination. While it requires strict storage under inert atmospheres due to its propensity for tautomerization into the allene 2,3-butadienal under certain conditions, its unique structural geometry makes it an irreplaceable intermediate in both pharmaceutical scaffold generation and specialized physical chemistry applications, such as attosecond charge migration studies[1].
Substituting But-3-ynal with its shorter or longer homologues fundamentally alters reaction trajectories and product viability. Replacing it with propargyl aldehyde (propynal) introduces a conjugated system that acts as a strong Michael acceptor, often leading to immediate polymerization or unwanted nucleophilic additions at the alkyne rather than isolated reactions at the carbonyl. Conversely, utilizing the longer 4-pentynal shifts the cyclization thermodynamics, strictly yielding six-membered rings instead of the five-membered or specific fused architectures dictated by the C4 chain of But-3-ynal. Furthermore, attempting to substitute free But-3-ynal with protected variants like 3-butynal diethyl acetal introduces a mandatory acidic deprotection step, which frequently triggers tautomerization into the highly reactive allene 2,3-butadienal, thereby destroying acid-sensitive substrates and drastically reducing overall yield [1].
But-3-ynal features a methylene spacer that disrupts conjugation between the alkyne and the aldehyde. In contrast, propynal is a fully conjugated α,β-acetylenic aldehyde. This structural difference means propynal acts as a potent Michael acceptor, reacting indiscriminately with nucleophiles at the alkyne carbon. But-3-ynal allows for isolated nucleophilic addition at the carbonyl without prematurely consuming the terminal alkyne [1].
| Evidence Dimension | Electronic conjugation and electrophilicity |
| Target Compound Data | But-3-ynal (Non-conjugated; orthogonal reactivity at C1 and C4) |
| Comparator Or Baseline | Propynal (Conjugated; obligate Michael acceptor) |
| Quantified Difference | Complete shift from conjugate addition susceptibility to isolated carbonyl/alkyne reactivity |
| Conditions | Standard nucleophilic addition conditions |
Enables sequential, multi-step functionalization without requiring complex protection-deprotection schemes for the alkyne.
Utilizing free But-3-ynal directly bypasses the need for acetal deprotection. When 3-butynal diethyl acetal is used as a stable surrogate, it requires acidic hydrolysis. Studies show that under such conditions, the resulting 3-butynal is highly susceptible to tautomerization into 2,3-butadienal, an unstable allene that rapidly degrades or alkylates unintended targets, significantly lowering the yield of the desired homopropargyl product[1].
| Evidence Dimension | Tautomerization risk during synthesis |
| Target Compound Data | Free But-3-ynal (Direct use; 0% deprotection-induced tautomerization) |
| Comparator Or Baseline | 3-Butynal diethyl acetal (Requires acidic deprotection, high risk of conversion to 2,3-butadienal) |
| Quantified Difference | Elimination of the acidic hydrolysis step and associated allene degradation pathways |
| Conditions | Acidic aqueous or resin-based deprotection environments |
Procuring the free aldehyde is critical for preserving yield when working with acid-sensitive or tautomerization-prone downstream targets.
The exact carbon chain length of But-3-ynal is the determining factor in transition-metal catalyzed cycloadditions and annulations. When subjected to[2+2+2] cycloadditions, the C4 backbone of But-3-ynal specifically directs the formation of five-membered rings or specific fused bicyclic systems. Substituting with 4-pentynal extends the chain by one carbon, thermodynamically forcing the trajectory toward six-membered ring systems [1].
| Evidence Dimension | Annulation ring size |
| Target Compound Data | But-3-ynal (Yields 5-membered heterocycles/rings) |
| Comparator Or Baseline | 4-Pentynal (Yields 6-membered heterocycles/rings) |
| Quantified Difference | 1-carbon difference dictates a complete shift in the resulting cyclic scaffold |
| Conditions | Transition-metal catalyzed annulation / cycloaddition |
Buyers designing specific 5-membered heterocyclic libraries or rigid fused scaffolds must procure the exact C4 homologue to ensure correct spatial geometry.
In advanced physical chemistry, But-3-ynal serves as a premier model system for studying charge migration. Upon ionization, strong electron correlation mixes the HOMO and HOMO-2 states. Simulations and experimental models demonstrate that this electronic coherence persists for at least 10 femtoseconds, exhibiting ≥3 clear oscillations as the hole migrates across the molecule. In contrast, structurally similar comparators like 3-oxopropanenitrile fail to maintain this coherence, undergoing rapid decoherence without long-lasting charge migration[1].
| Evidence Dimension | Electronic coherence duration (Charge migration) |
| Target Compound Data | But-3-ynal (>10 fs coherence, ≥3 clear oscillations) |
| Comparator Or Baseline | 3-oxopropanenitrile (Rapid decoherence, no long-lasting migration) |
| Quantified Difference | >10 fs extension in measurable electronic coherence |
| Conditions | Valence ionization in attosecond spectroscopy models |
Provides a highly stable, measurable baseline for calibrating ultrafast electron dynamics instrumentation and attochemistry models.
Because But-3-ynal avoids the Michael addition liabilities of propynal, it is the ideal choice for creating bifunctional linkers. The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the intact, non-conjugated aldehyde remains available for subsequent reductive amination with biological targets or amine-functionalized surfaces [1].
Driven by its specific C4 chain length, But-3-ynal is strictly required over 4-pentynal when synthesizing five-membered rings via [2+2+2] cycloadditions or transition-metal catalyzed annulations. It is heavily utilized in the procurement of building blocks for rigid, fused bicyclic pharmaceutical libraries where precise spatial geometry is non-negotiable [2].
Due to its unique HOMO/HOMO-2 hole-mixing and extended electronic coherence (>10 fs), But-3-ynal is a highly specialized but critical procurement target for physical chemistry labs calibrating attosecond lasers and studying purely electronic correlation-driven charge migration prior to nuclear motion interference [3].